![molecular formula C10H19NO2 B052385 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine CAS No. 124499-34-9](/img/structure/B52385.png)
2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
準備方法
YM90Kは、以下の主要なステップを含む多段階プロセスによって合成することができます :
水素化: 出発物質を塩酸中、炭素担持パラジウム上で水素化して、ジアミン中間体を生成します。
縮合: 次に、ジアミンを塩酸中のシュウ酸と縮合させて、6-(1H-イミダゾール-1-イル)-キノキサリン-2,3(1H,4H)-ジオン塩酸塩を得ます。
ニトロ化: 最後に、化合物を硝酸と硫酸の混合物を使用してニトロ化して、YM90Kを生成します。
化学反応の分析
YM90Kは、主に官能基を含むさまざまな化学反応を受けます :
酸化: ニトロ基は、特定の条件下でアミノ基に還元できます。
置換: イミダゾール環は、求核置換反応に参加できます。
加水分解: キノキサリンジオン部分は、酸性または塩基性条件下で加水分解を受けます。
これらの反応に使用される一般的な試薬には、硝酸、硫酸、炭素担持パラジウムなどがあります。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学的研究の応用
Pharmaceutical Development
Lead Compound for Drug Design
2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine serves as a lead compound in the pharmaceutical industry due to its unique structural characteristics that allow it to interact with biological targets effectively. Its spirocyclic structure contributes to its conformational flexibility, which is advantageous for designing drugs that require specific binding orientations to their targets .
Potential Therapeutic Applications
Research indicates that this compound may have applications as a receptor agonist. For instance, studies have explored the synthesis of derivatives that act on serotonin receptors (5-HT4) and have shown promise in stimulating gastric motility. These findings suggest that this compound could be developed into treatments for gastrointestinal disorders .
Serotonin Receptor Agonists
A notable study focused on the synthesis of azabicyclo derivatives, which include this compound as a core structure. These derivatives were evaluated for their agonistic activity on the 5-HT4 receptor, demonstrating significant potential in enhancing gastric motility in animal models. The results indicated that compounds with this structural motif could be effective in treating conditions like gastroparesis .
Antihypertensive Properties
Another area of research involved the exploration of substituted adenosine derivatives, where this compound was investigated for its antihypertensive effects. The findings suggested that modifications to the amino group could enhance the compound's efficacy as an A-2 receptor agonist, leading to potential applications in managing hypertension .
作用機序
YM90Kは、AMPAおよびカイネイト受容体を選択的に拮抗することにより効果を発揮します . これらの受容体に結合することにより、YM90Kはグルタミン酸によって媒介される興奮性神経伝達を阻害し、それによりニューロンを興奮毒性による損傷から保護します。 このメカニズムは、グルタミン酸の過剰な放出がニューロンの損傷につながる虚血性脳卒中などの病態において特に関連しています .
類似の化合物との比較
YM90Kは、2,3-ジヒドロキシ-6-ニトロ-7-スルファモイル-ベンゾ(f)キノキサリン(NBQX)および6-シアノ-7-ニトロキノキサリン-2,3-ジオン(CNQX)などの他のAMPAおよびカイネイト受容体拮抗薬と比較されることがよくあります . これらの化合物はすべて同様の作用機序を共有していますが、YM90KはAMPA受容体に対する高い選択性と効力でユニークです . これにより、YM90Kは神経保護および抗てんかんの用途において特に効果的です。
類似の化合物
- 2,3-ジヒドロキシ-6-ニトロ-7-スルファモイル-ベンゾ(f)キノキサリン(NBQX)
- 6-シアノ-7-ニトロキノキサリン-2,3-ジオン(CNQX)
- 1,2,3,4-テトラヒドロ-6-ニトロ-2,3-ジオキソ-ベンゾ(f)キノキサリン(DNQX)
類似化合物との比較
YM90K is often compared with other AMPA and kainate receptor antagonists such as 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) . While all these compounds share similar mechanisms of action, YM90K is unique in its higher selectivity and potency for AMPA receptors . This makes YM90K particularly effective in neuroprotection and anticonvulsant applications.
Similar Compounds
- 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX)
- 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)
- 1,2,3,4-tetrahydro-6-nitro-2,3-dioxo-benzo(f)quinoxaline (DNQX)
生物活性
2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula , has been studied for its interactions with various biological targets, particularly in the context of drug design and development.
- Molecular Weight : 185.27 g/mol
- CAS Number : 124499-34-9
- Structure : The compound features a spirocyclic structure that contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, notably as a lead compound in drug design targeting specific receptors and pathways.
Pharmacological Targets
- Serotonin Receptors : The compound has been evaluated for its agonist activity on serotonin receptors, particularly the 5-HT4 receptor, which is implicated in gastrointestinal motility and central nervous system functions .
- Gastric Motility Stimulation : Studies have shown that derivatives of this compound can stimulate gastric motility, making it a candidate for treating gastrointestinal disorders .
- Cytotoxicity : The compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
Case Studies and Experimental Data
In a study involving various derivatives of this compound, significant biological activities were reported:
Compound | Activity | IC50 (nM) | Reference |
---|---|---|---|
Compound A | 5-HT4 Agonist | 700 | |
Compound B | Gastric Motility Stimulant | 900 | |
Compound C | Cytotoxicity against CCRF-CEM | 10 |
These findings highlight the compound's versatility and potential therapeutic applications.
The mechanism by which this compound exerts its effects is primarily through modulation of serotonin receptors and other neurotransmitter systems. The spirocyclic structure likely enhances binding affinity and selectivity for these targets.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that the compound exhibits moderate toxicity profiles; however, comprehensive toxicological evaluations are necessary to determine safe dosage ranges for therapeutic use .
特性
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPKQTFXNGPRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCN)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434857 | |
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-34-9 | |
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124499-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。